molecular formula C30H20N2 B1422651 1,4-Di(9H-carbazol-9-yl)benzene CAS No. 19287-68-4

1,4-Di(9H-carbazol-9-yl)benzene

Cat. No. B1422651
CAS RN: 19287-68-4
M. Wt: 408.5 g/mol
InChI Key: FPMQTZDVSUPPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Di(9H-carbazol-9-yl)benzene is a chemical compound with the molecular formula C30H20N2 . It is also known by other names such as 9-(4-carbazol-9-ylphenyl)carbazole and 1,4-bis(N-carbazolyl)benzene . This compound is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene has been designed and synthesized by Horner-Wadsworth-Emmons reaction .


Molecular Structure Analysis

The molecular structure of 1,4-Di(9H-carbazol-9-yl)benzene is non-planar due to steric repulsion of hydrogen atoms and takes a curved conformation with angles 45.5°–55.9° between the carbazole and aryl substituents planes .


Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .


Physical And Chemical Properties Analysis

1,4-Di(9H-carbazol-9-yl)benzene has a molecular weight of 408.5 g/mol . It has a high glass transition temperature between 148 and 165 °C . The compound has a high triplet energy (E T = 2.91 eV) and a very deep highest occupied molecular orbital (HOMO) level .

Scientific Research Applications

Electrochromic Properties

  • Copolymers with Carbazole: Compounds including 1,4-bis[(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)methyl]benzene were synthesized and their electrochromic properties investigated. These compounds exhibited significant switching ability, as measured by percent transmittance at their maximum contrast point, suggesting potential applications in electrochromic devices (Aydın & Kaya, 2013).

Photoelectric Performances

  • Star-Burst Carbazol Derivatives: Derivatives of 1,4-Di(9H-carbazol-9-yl)benzene, such as 1-[(4′-N,N-diphenylamino) phenyl]-3,5-di[4-(9H′-carbazol-9′-yl)phenyl]benzene, displayed blue fluorescence and could act as effective hole transport materials, indicating potential in organic electronics (Gao Xi-cun, 2010).

Organic Light-Emitting Diodes (OLEDs)

  • Exciplex Systems for OLEDs: The use of 1,3-di(9H-carbazol-9-yl)benzene as an electron donor in highly efficient exciplex systems for OLEDs demonstrated a significant external quantum efficiency, showcasing its utility in light-emitting applications (Li, Nomura, Miyazaki, & Adachi, 2014).

Phosphorescent OLEDs

  • Solution-Processed Phosphorescent OLEDs: Compounds like 1,4-bis(5-(9-(2-ethylhexyl)-9H-carbazol-3-yl)-1,3,4-oxadiazol-2-yl)benzene were synthesized and used in phosphorescent OLEDs, demonstrating different host molecular structures significantly affect OLED performance (Liu et al., 2018).

Hole Transporting Materials

  • Novel Polyimides as Hole Transporting Materials: Novel redox-active polyimides bearing carbazole units derived from 1,4-Di(9H-carbazol-9-yl)benzene were synthesized, offering potential as hole transporting materials in OLEDs due to their high HOMO levels and stable electrochemical properties (Iqbal et al., 2016).

Schiff Bases for Organic LEDs

  • Carbazole Schiff Bases: Schiff bases synthesized from carbazole derivatives showed potential as an active emissive layer in organic LEDs due to their complex photoluminescence properties (Çiçek et al., 2018).

Phosphorescent Properties

  • Phosphorescence in Organic Molecules: The phosphorescent properties of 1,4-di(9H-carbazol-9-yl)benzene and its halogen-substituted derivatives were investigated, highlighting their potential in organic phosphorescent materials (Sun et al., 2021).

Electrochromic Devices

  • Electrochromic Material for Devices: Poly(1,3-bis(9H-carbazol-9-yl)benzene) demonstrated high optical contrast and rapid color switching, making it suitable for use in electrochromic devices (Xu et al., 2012).

Future Directions

Carbazole-based compounds have been increasingly studied due to their emerging applicability in organic light-emitting diodes (OLEDs) . The development of fluorogens with deep-red emission is one of the hottest topics of investigation in the field of bio/chemosensors and bioimaging . The characterized electrochromic properties depicted that the as-prepared polycarbazoles had a satisfactory application prospect as an electrode for the electrochromic devices .

properties

IUPAC Name

9-(4-carbazol-9-ylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)21-17-19-22(20-18-21)32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMQTZDVSUPPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Di(9H-carbazol-9-yl)benzene

Synthesis routes and methods

Procedure details

The reaction was conducted for 10 minutes in the same experimental procedures as in Example 16 except for using 1,4-dichlorobenzene (4.6 g, 31.6 mmol, 1.0 equivalent) as an aryl halide. To the reaction mixture was added an aqueous solution of ammonium chloride, and the mixture was poured into chloroform (800 mL). The aqueous layer was separated off, and the organic layer was passed through a silica gel pad and concentrated to remove the excess chloroform under reduced pressure. To the thus-obtained suspension was added methanol (130 mL), and the crystal was collected from the suspension by suction filtration, washed with methanol and dried under reduced pressure to afford 12.6 g of pCP as a white powder.
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Di(9H-carbazol-9-yl)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Di(9H-carbazol-9-yl)benzene
Reactant of Route 3
Reactant of Route 3
1,4-Di(9H-carbazol-9-yl)benzene
Reactant of Route 4
Reactant of Route 4
1,4-Di(9H-carbazol-9-yl)benzene
Reactant of Route 5
Reactant of Route 5
1,4-Di(9H-carbazol-9-yl)benzene
Reactant of Route 6
Reactant of Route 6
1,4-Di(9H-carbazol-9-yl)benzene

Citations

For This Compound
39
Citations
H Zainal Abidin - 2017 - studentsrepo.um.edu.my
Four new types of carbazole dendrimers were successfully synthesized namely 1, 4-bis (3, 6-bis (3, 6-ditert-pentyl-carbazol-9-yl)carbazol-9-yl)benzene (13), 1, 3-bis (3, 6-bis (3, 6-ditert-…
Number of citations: 2 studentsrepo.um.edu.my
X Sun, H Gong, Y Zhang, Y Tian, H Zhang, F Bai… - … Acta Part A: Molecular …, 2021 - Elsevier
The radiative and non-radiative decay processes of five compounds are investigated through a comprehensive computational approach, for the aim of investigating the effect of different …
Number of citations: 3 www.sciencedirect.com
HZ Li, FM Xie, P Wu, K Zhang, X Zhao, YQ Li… - Journal of Materials …, 2023 - pubs.rsc.org
Efficient red emitters are crucial to the widespread use of organic light-emitting diodes (OLEDs) in future display and lighting technologies. However, the highly planar configurations of …
Number of citations: 0 pubs.rsc.org
ZA Hasan - 2017 - search.proquest.com
Four new types of carbazole dendrimers were successfully synthesized namely 1, 4-bis (3, 6-bis (3, 6-ditert-pentyl-carbazol-9-yl) carbazol-9-yl) benzene (13), 1, 3-bis (3, 6-bis (3, 6-ditert…
Number of citations: 0 search.proquest.com
W Zhang, J Tang, W Yu, Q Huang, Y Fu, G Kuang… - ACS …, 2018 - ACS Publications
Metal-free and heterogeneous organic photocatalysts provide an environmentally friendly alternative to traditional metal-based catalysts. This paper reports a series of carbazole-based …
Number of citations: 111 pubs.acs.org
P Leng, S Sun, R Guo, Q Zhang, W Liu, X Lv, S Ye… - Organic …, 2020 - Elsevier
In this paper, the periphery of aggregation-induced emission-thermally activated delayed fluorescence (AIE-TADF) chromophore (DPS-PXZ) was modified with host-substituents (DCB, …
Number of citations: 12 www.sciencedirect.com
X Wu, J Zeng, X Peng, H Liu, BZ Tang… - Chemical Engineering …, 2023 - Elsevier
The development of blue luminescent materials plays a crucial role in the industry of organic light-emitting diodes (OLEDs). Herein, two sky-blue luminescent materials (mCP-BP-DMAC …
Number of citations: 12 www.sciencedirect.com
X Liu, W Wang, Z Fan, W Huang, L Luo… - … A European Journal, 2021 - Wiley Online Library
Fullerene host‐guest constructs have attracted increasing attention owing to their molecular‐level hybrid arrangements. However, the usage of simple carbazolic derivatives to bind with …
Z Deng, H Zhao, X Cao, S Xiong, G Li… - … Applied Materials & …, 2022 - ACS Publications
The built-in electric field (BEF) has been considered as the key kinetic factor for facilitating efficient photoinduced carrier separation and migration of polymeric photocatalysts. …
Number of citations: 19 pubs.acs.org
J Jin, G Long, Y Gao, J Zhang, C Ou… - … applied materials & …, 2018 - ACS Publications
A feasible strategy relies on using heteroatom replacement, namely, chemical modification of an organic compound. Here we present this design concept for donor–acceptor complexes…
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.